Diethyl 1H-phenalene-2,2(3H)-dicarboxylate
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Overview
Description
Diethyl 1H-phenalene-2,2(3H)-dicarboxylate is an organic compound with a complex structure that includes a phenalene core and two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1H-phenalene-2,2(3H)-dicarboxylate typically involves the esterification of 1H-phenalene-2,2(3H)-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1H-phenalene-2,2(3H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: 1H-phenalene-2,2(3H)-dicarboxylic acid.
Reduction: Diethyl 1H-phenalene-2,2(3H)-diol.
Substitution: Various substituted phenalene derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 1H-phenalene-2,2(3H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 1H-phenalene-2,2(3H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with biological pathways to exert their effects. The phenalene core can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1H-Phenalene-2,2(3H)-dicarboxylic acid, 6-bromo-, diethyl ester .
- 1H-Phenalene-2,2(3H)-dicarboxylic acid, 5-methoxy-, diethyl ester .
- 1H-Phenalene-2,2(3H)-dicarboxylic acid, dihydrazide .
Uniqueness
Diethyl 1H-phenalene-2,2(3H)-dicarboxylate is unique due to its specific ester functional groups and the phenalene core structure. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
73088-14-9 |
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Molecular Formula |
C19H20O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
diethyl 1,3-dihydrophenalene-2,2-dicarboxylate |
InChI |
InChI=1S/C19H20O4/c1-3-22-17(20)19(18(21)23-4-2)11-14-9-5-7-13-8-6-10-15(12-19)16(13)14/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
VJPLLBRJOLFKDM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC3=C2C(=CC=C3)C1)C(=O)OCC |
Origin of Product |
United States |
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